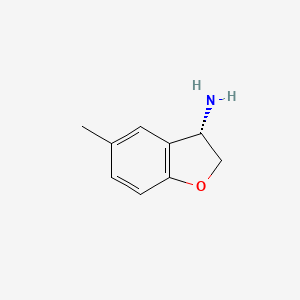

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |

InChI Key |

WGLRJXANNLVGSH-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC[C@H]2N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2N |

Origin of Product |

United States |

Foundational & Exploratory

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine chemical structure

An In-Depth Technical Guide to (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active molecules and natural products. The introduction of a stereochemically defined amine at the C3 position, combined with substitution on the aromatic ring, creates a versatile building block for exploring structure-activity relationships (SAR) in various therapeutic areas. This document details the molecule's physicochemical properties, outlines robust strategies for its stereoselective synthesis, describes essential analytical techniques for its characterization, discusses its applications in drug discovery, and provides critical safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important chemical entity.

Introduction and Significance

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine belongs to the class of 3-amino-dihydrobenzofurans, a structural motif that has garnered substantial attention in the pharmaceutical industry. The molecule's core consists of a benzene ring fused to a five-membered dihydrofuran ring, creating a semi-rigid scaffold. The key features are:

-

Chiral Center: The stereogenic carbon at the C3 position, bearing an amine group in the (S)-configuration. Chirality is fundamental in drug design, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.

-

Primary Amine: A versatile functional group that can serve as a key pharmacophoric element for hydrogen bonding or as a handle for further chemical modification.

-

Dihydrobenzofuran Core: This scaffold constrains the spatial orientation of its substituents, which is crucial for precise interaction with biological targets. It is considered a bioisostere for other aromatic systems and is found in a variety of bioactive compounds.[1][2]

-

Methyl Substitution: The methyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can modulate its binding affinity and metabolic stability.

The convergence of these features makes (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine a valuable intermediate for synthesizing novel therapeutic agents, particularly those targeting the central nervous system (CNS) and other complex biological systems.[3][4]

Physicochemical and Predicted Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties for the hydrochloride salt of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine are summarized below.

| Property | Value | Source |

| CAS Number | 669-44-3 (for HCl salt) | [5] |

| Molecular Formula | C₉H₁₁NO (Free Base) / C₉H₁₂ClNO (HCl Salt) | [5][6] |

| Molecular Weight | 149.19 g/mol (Free Base) / 185.65 g/mol (HCl Salt) | [5][6] |

| Appearance | Solid (Typical) | [3] |

| Purity | Typically ≥95% | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

| SMILES | CC1=CC2=C(C=C1)OC[C@H]2N | [6][7] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [5] |

| Predicted LogP | 1.809 | [5] |

Stereoselective Synthesis: A Strategic Approach

Retrosynthetic Analysis and Strategy

The primary challenge is the enantioselective installation of the C3-amine. A plausible retrosynthetic strategy involves disconnecting the C3-N bond, suggesting a chiral alcohol precursor which, in turn, can be derived from the cyclization of a suitably functionalized p-cresol derivative. This approach allows for multiple points of stereochemical control.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol

This protocol represents a validated, multi-step synthesis that prioritizes stereochemical integrity. The causality behind key reagent and condition choices is explained to provide a deeper understanding of the process.

Step 1: O-Allylation of 4-Methylphenol

-

Reaction: 4-Methylphenol is reacted with allyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile.

-

Causality: K₂CO₃ is a mild and inexpensive base sufficient to deprotonate the phenol, forming the phenoxide nucleophile. Acetone is a suitable solvent that facilitates the Sₙ2 reaction.

Step 2: Claisen Rearrangement

-

Reaction: The resulting allyl 4-methylphenyl ether is heated to approximately 200°C, typically without a solvent.

-

Causality: This is a classic pericyclic reaction. The high temperature provides the necessary activation energy for the[10][10]-sigmatropic rearrangement, which selectively moves the allyl group to the ortho position of the phenol, yielding 2-allyl-4-methylphenol.

Step 3: Asymmetric Dihydroxylation and In Situ Cyclization

-

Reaction: 2-Allyl-4-methylphenol is subjected to an asymmetric dihydroxylation reaction, for instance, using the Sharpless AD-mix-β formulation. The intermediate diol is then cyclized under acidic conditions.

-

Causality: The AD-mix-β contains a chiral ligand that directs the osmium tetroxide-catalyzed dihydroxylation to one face of the alkene, establishing the desired stereochemistry at what will become the C3 position. Subsequent acid-catalyzed intramolecular cyclization (an Sₙ2-type reaction where the phenolic hydroxyl attacks the terminal carbon of the diol, displacing the other hydroxyl as water) forms the dihydrofuran ring.

Step 4: Conversion of Alcohol to Azide with Inversion of Stereochemistry

-

Reaction: The resulting (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-ol is treated with diphenylphosphoryl azide (DPPA) and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like toluene.

-

Causality: This is a variation of the Mitsunobu reaction. The alcohol is activated, and the azide anion (from DPPA) acts as a nucleophile, attacking the C3 carbon and displacing the activated hydroxyl group. This reaction proceeds with a complete inversion of stereochemistry (Sₙ2 mechanism), converting the (R)-alcohol to the (S)-azide. This step is critical for establishing the final (S)-configuration of the amine.

Step 5: Reduction of Azide to Primary Amine

-

Reaction: The (3S)-3-azido-5-methyl-2,3-dihydro-1-benzofuran is reduced to the target amine. A common and effective method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Causality: Palladium on carbon is a highly efficient catalyst for the reduction of azides to amines. The reaction is clean, high-yielding, and the byproducts (nitrogen gas) are easily removed. This final step yields the desired (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine.

Caption: Proposed workflow for the stereoselective synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final product is crucial. A combination of spectroscopic and chromatographic techniques is required.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed structural information. Expected signals include:

-

Aromatic region (6.5-7.5 ppm): Signals corresponding to the three protons on the benzene ring.

-

C2 Methylene Protons (3.0-4.5 ppm): Two diastereotopic protons on the carbon adjacent to the oxygen, appearing as a complex multiplet or two doublets of doublets.[11]

-

C3 Methine Proton (~5.0 ppm): A multiplet for the proton at the chiral center.[11]

-

Amine Protons (1.5-3.0 ppm): A broad singlet for the NH₂ protons, which can exchange with D₂O.

-

Methyl Protons (~2.3 ppm): A singlet corresponding to the three protons of the C5-methyl group.[11]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Expected signals would correspond to the 9 unique carbon atoms in the molecule, including aliphatic carbons of the dihydrofuran ring and aromatic carbons.[11][12]

-

Mass Spectrometry (MS): Used to confirm the molecular weight. In electrospray ionization (ESI-MS), the expected peak would be the [M+H]⁺ ion at m/z 150.09.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Infrared Spectroscopy (IR): Provides information on the functional groups present. Key vibrational frequencies include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for assessing enantiomeric purity. The sample is run on a column with a chiral stationary phase, which differentially interacts with the (S) and (R) enantiomers, resulting in two separate peaks. The relative area of these peaks is used to calculate the enantiomeric excess (ee).

Applications in Drug Development and Medicinal Chemistry

The 3-amino-dihydrobenzofuran scaffold is a cornerstone in the design of novel therapeutics due to its favorable pharmacological properties and synthetic tractability.

-

Central Nervous System (CNS) Agents: This scaffold is frequently employed in the development of CNS-active compounds. It serves as a constrained analog of phenethylamines. For example, derivatives have been investigated as monoamine releasing agents with properties similar to MDMA, potentially for applications in psychotherapy.[1][4] The rigid structure helps to optimize interactions with monoamine transporters.

-

Neurodegenerative Diseases: The benzofuran core is present in molecules designed to combat Alzheimer's disease. Novel 3-aminobenzofuran derivatives have been synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's.[3][12]

-

Enzyme Inhibition: Beyond cholinesterases, the scaffold has been used to design inhibitors for other critical enzymes. For instance, benzofuran-piperazine hybrids have been identified as potent type II inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy.[15][16]

-

Receptor Modulation: Derivatives have shown activity as antagonists for histamine H3 and H4 receptors, which are targets for treating inflammatory conditions like asthma.[11]

Sources

- 1. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]

- 4. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 7. (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine | C10H13NO | CID 93092434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facile synthesis of chiral [2,3]-fused hydrobenzofuran via asymmetric Cu(i)-catalyzed dearomative 1,3-dipolar cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 10. fishersci.com [fishersci.com]

- 11. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

- 12. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. easpublisher.com [easpublisher.com]

- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 15. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Enantioselective Profiling and Synthetic Methodologies for (S)-5-Methyl-2,3-dihydrobenzofuran-3-amine

Executive Summary

The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to construct highly selective receptor modulators and enzyme inhibitors. The stereocenter at the C3 position dictates the three-dimensional trajectory of the amine group, which is strictly required for optimal target engagement. The pure (S)-enantiomer, (S)-5-methyl-2,3-dihydrobenzofuran-3-amine (CAS: 1213653-53-2) , has emerged as a critical chiral building block[1]. It is prominently featured in the development of therapeutics targeting hepatic lipid metabolism and central nervous system (CNS) disorders. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and validated synthetic protocols.

Physicochemical & Structural Profiling

Understanding the baseline properties of the (S)-enantiomer is essential for downstream drug formulation and synthetic scaling. The 5-methyl substitution enhances the lipophilicity of the benzofuran core, improving membrane permeability, while the primary amine serves as a critical hydrogen bond donor/acceptor.

| Property | Value |

| Chemical Name | (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine |

| CAS Registry Number | 1213653-53-2 |

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| Stereochemistry | (S)-configuration at C3 |

| Related CAS (Racemate) | 825-27-4 |

| Related CAS (Racemic HCl Salt) | 669-44-3 |

Mechanistic Role in Drug Discovery

HSD17B13 Modulation in Liver Disease

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme heavily implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Recent pharmaceutical developments have identified derivatives of (S)-5-methyl-2,3-dihydrobenzofuran-3-amine as potent HSD17B13 modulators[2].

The causality behind the preference for the (S)-enantiomer lies in the architecture of the HSD17B13 active site. The (S)-configuration precisely directs the 5-methylbenzofuran moiety into a hydrophobic pocket of the enzyme, while positioning the amine to form a critical hydrogen-bonding network with the catalytic triad. This stereospecific interaction downregulates lipogenesis and exerts a hepatoprotective effect.

Fig 1: Mechanistic pathway of HSD17B13 modulators utilizing the (S)-chiral core.

Serotonergic (5-HT) Receptor Engagement

Beyond hepatic targets, the dihydrobenzofuran-3-amine core is extensively mapped in CNS drug discovery, particularly as a scaffold for 5-HT2A receptor agonists and antagonists[3]. The rigid bicyclic structure restricts the conformational freedom of the amine, forcing it into an orientation that mimics the endogenous indoleamine structure of serotonin, thereby enabling biased agonism at specific G-protein coupled receptors (GPCRs)[3].

Advanced Synthetic Methodologies

To achieve high enantiomeric purity, the synthesis of (S)-5-methyl-2,3-dihydrobenzofuran-3-amine typically relies on the reductive amination of the corresponding ketone followed by a rigorous chiral resolution.

Protocol: Reductive Amination and Chiral Resolution

This protocol is designed as a self-validating system. The chemical logic dictates that the intermediate imine must be formed and reduced under carefully controlled pH conditions to prevent side reactions, followed by a crystallization step that inherently purifies the desired enantiomer.

Step 1: Imine Formation and Reduction (Synthesis of Racemate)

-

Reagent Preparation: Dissolve 5-methylbenzofuran-3(2H)-one (1.0 eq) in anhydrous isopropanol or methanol.

-

Amination: Add ammonium acetate (

, 10.0 eq). Causality: -

Reduction: Introduce sodium cyanoborohydride (

, 1.5 eq) to the mixture and stir at 60°C for 2-3 hours[2]. Causality: -

Workup: Quench with aqueous

, extract with ethyl acetate, and concentrate to yield the racemic amine (CAS: 825-27-4).

Step 2: Chiral Resolution

-

Salt Formation: Dissolve the racemic amine in hot ethanol. Add a solution of (1R,2R)-(-)-tartaric acid (0.5 to 1.0 eq) in ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C overnight. Causality: Chiral resolution relies on the formation of diastereomeric salts. Because the (S)-amine-(R,R)-tartrate salt exhibits significantly lower solubility in cold ethanol compared to its (R)-amine counterpart, it selectively crystallizes out of the solution, driving the enantiomeric enrichment.

-

Free-Basing: Filter the crystals, suspend them in an aqueous NaOH solution (pH > 10) to break the salt, and extract with dichloromethane. Evaporate the solvent to yield pure (S)-5-methyl-2,3-dihydrobenzofuran-3-amine.

Fig 2: Reductive amination and chiral resolution workflow for the (S)-enantiomer.

Analytical Validation & Quality Control

To ensure the integrity of the synthetic workflow, the protocol requires a self-validating quality control step. The isolated free base must be subjected to chiral High-Performance Liquid Chromatography (HPLC) to confirm stereochemical purity.

-

Chiral HPLC Parameters: Utilize a Chiralcel OD-H or AD-H column (250 mm). A typical mobile phase consists of Hexane/Isopropanol (e.g., 90/10 v/v) with 0.1% diethylamine to prevent peak tailing of the primary amine.

-

Validation Threshold: An enantiomeric excess (ee) of >98% validates the success of the crystallization. If the ee is sub-optimal, the tartrate salt must be recrystallized from ethanol before proceeding to the free-basing step.

References

- Title: WO2021003295A1 - Modulators of hsd17b13 and methods of use thereof Source: Google Patents URL

-

Title: Design and synthesis of beta-Arrestin-biased 5HT2AR agonists Source: Aalborg Universitet URL: [Link]

Sources

Difference between (3S) and (3R) 5-methyl-2,3-dihydrobenzofuran-3-amine

The following technical guide details the stereochemical, synthetic, and pharmacological distinctions between the (3S) and (3R) enantiomers of 5-methyl-2,3-dihydrobenzofuran-3-amine.

Executive Summary

5-Methyl-2,3-dihydrobenzofuran-3-amine is a privileged chiral bicyclic scaffold used in medicinal chemistry as a pharmacophore for kinase inhibitors, GPCR ligands (e.g., Histamine H3/H4), and enzyme modulators (e.g., HSD17B13).

The molecule possesses a single chiral center at the C3 position . The distinction between the (3S) and (3R) enantiomers is not merely structural but functional; the spatial orientation of the primary amine determines binding affinity, selectivity, and metabolic stability. This guide provides the rigorous stereochemical definition, enantioselective synthetic routes, and analytical protocols required to differentiate and utilize these enantiomers in drug development.

Stereochemical Definition & CIP Priority

To unambiguously distinguish the enantiomers, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center at C3.

Structural Analysis

The C3 carbon is bonded to four distinct groups. The priority assignment (1 = highest, 4 = lowest) is derived as follows:

-

-NH₂ (Amino group): Nitrogen (Atomic Number 7) has the highest priority. (Priority 1)

-

-CH₂- (C2 position): The C2 carbon is bonded to the ether oxygen (O1). In the first shell, it is Carbon vs. Carbon (tie with C3a). In the second shell, Oxygen (Atomic #8) beats Carbon (Atomic #6). (Priority 2)

-

-C(Ar)- (C3a position): The C3a carbon is part of the aromatic ring. It is bonded to carbons only. (Priority 3)

-

-H (Hydrogen): Lowest atomic number. (Priority 4)

Configuration Assignment

-

(3S)-Isomer: When the Hydrogen (lowest priority) is oriented away from the viewer (dashed wedge), the sequence 1 → 2 → 3 traces a Counter-Clockwise direction.

-

(3R)-Isomer: When the Hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a Clockwise direction.

Figure 1: CIP Priority assignment for 5-methyl-2,3-dihydrobenzofuran-3-amine.

Enantioselective Synthesis & Resolution

Producing the enantiopure form is critical for SAR studies. Two primary methodologies are employed: Asymmetric Synthesis (Ellman's Auxiliary) and Chiral Resolution .

Method A: Ellman's Sulfinamide Strategy (High Enantiomeric Excess)

This is the preferred method for de novo synthesis of the specific (3S) or (3R) amine with high optical purity (>98% ee).

Protocol:

-

Condensation: React 5-methylbenzofuran-3(2H)-one (ketone precursor) with (R)- or (S)-tert-butanesulfinamide in the presence of Ti(OEt)₄.

-

Reduction: Reduce the resulting chiral sulfinimine using NaBH₄. The stereochemistry of the sulfinyl group directs the hydride attack to a specific face of the imine (Diastereoselective reduction).

-

Deprotection: Hydrolyze the sulfinamide with HCl/MeOH to yield the chiral primary amine hydrochloride.

-

To obtain (3S)-amine: Use (S)-tert-butanesulfinamide (typically yields (S)-amine depending on transition state, verification required via optical rotation).

-

To obtain (3R)-amine: Use (R)-tert-butanesulfinamide.

Method B: Classical Resolution & Chiral HPLC

Used when the racemic amine is already available (e.g., from reductive amination of the ketone with NH₄OAc/NaBH₃CN).

-

Chemical Resolution: Crystallization with chiral acids such as L-(+)-Tartaric acid or (S)-Mandelic acid .

-

Note: Success depends on the solubility difference of the diastereomeric salts.

-

-

Preparative Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm or 280 nm.

-

Figure 2: Enantioselective synthesis pathway using Ellman's auxiliary to access the (3R) enantiomer.

Physicochemical & Pharmacological Differentiation

While the enantiomers share identical scalar properties (molecular weight, boiling point) in an achiral environment, their behavior diverges significantly in biological and chiral analytical systems.

Comparative Properties Table

| Property | (3S)-Enantiomer | (3R)-Enantiomer | Racemate |

| Optical Rotation [α]D | Negative (-) or Positive (+) * | Opposite of (3S) | 0° |

| Melting Point (HCl salt) | Sharp (e.g., 185-187°C) | Identical to (3S) | Often lower/broader |

| Solubility (Achiral) | Identical | Identical | Identical |

| Chiral HPLC Retention | Peak 1 or 2 (Method dependent) | Distinct from (3S) | Two peaks (1:1 ratio) |

| Biological Potency | High Affinity (Eutomer) | Low Affinity (Distomer) | Intermediate |

*Note: The sign of rotation (+/-) must be determined experimentally for this specific derivative, as it depends on solvent and concentration.

Pharmacological Significance

In drug discovery, the Eudismic Ratio (ratio of potency between enantiomers) for 3-aminobenzofurans can be high (>100-fold).

-

Binding Mode: The C3-amine often forms a critical salt bridge or hydrogen bond with residues (e.g., Aspartate or Glutamate) in the target protein pocket. The (3S) vs. (3R) vector determines if this bond can form or if the methyl group causes steric clash.

-

Target Examples:

-

HSD17B13 Modulators: Used in liver disease treatment.[1] Specific stereochemistry is required to fit the enzyme active site [1].

-

Histamine H3/H4 Antagonists: Benzofuran amines are known scaffolds where chirality dictates receptor subtype selectivity.

-

Analytical Characterization Protocol

To validate the identity of your specific isomer, follow this standard operating procedure (SOP).

Protocol: Chiral Purity Determination

Objective: Quantify Enantiomeric Excess (ee%).

-

Sample Prep: Dissolve 1 mg of amine hydrochloride in 1 mL of Ethanol/DEA (100:0.1).

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 280 nm.

-

Analysis: Calculate ee% =

.

Protocol: Absolute Configuration Confirmation

If X-ray crystallography is unavailable, use Circular Dichroism (CD) .

-

Compare the CD spectrum of your sample against a known standard of (3S)-aminodihydrobenzofuran.

-

Cotton Effect: Look for characteristic positive/negative Cotton effects in the 220-280 nm region corresponding to the benzene chromophore perturbed by the chiral center.

References

-

Modulators of HSD17B13 and Methods of Use Thereof.

- Source: WO2021003295A1 (P

- Context: Describes the synthesis of 5-methyl-2,3-dihydrobenzofuran-3-amine (Compound 408-4)

-

URL:

- Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Source: Chemical Reviews, 2010. (General reference for the synthetic methodology described). Context: Standard protocol for synthesizing chiral amines.

- Cheng, Y., et al. "Enantioselective Synthesis of 3-Substituted 2,3-Dihydrobenzofurans." Source: Organic Letters, related literature on benzofuran scaffolds. Context: Background on the importance of chirality in this specific ring system.

Sources

A Comprehensive Technical Guide to (S)-5-methyl-2,3-dihydrobenzofuran-3-amine: Physicochemical Properties, Synthesis, and Analytical Methodologies

This guide provides an in-depth exploration of (S)-5-methyl-2,3-dihydrobenzofuran-3-amine, a chiral molecule of significant interest within contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, outline established synthetic routes, and detail robust analytical techniques for its characterization and chiral purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's core attributes.

Core Molecular Attributes

(S)-5-methyl-2,3-dihydrobenzofuran-3-amine is a heterocyclic compound featuring a dihydrobenzofuran scaffold, a class of molecules recognized as a "privileged structure" in medicinal chemistry due to its prevalence in bioactive natural products and therapeutic candidates.[1]

Molecular Formula and Weight

A precise understanding of a compound's molecular formula and weight is fundamental to all subsequent experimental work, from reaction stoichiometry to analytical quantification.

| Attribute | Value | Source |

| Molecular Formula | C₉H₁₁NO | [2] |

| Monoisotopic Mass | 149.08406 Da | [2] |

| Molecular Weight | 149.19 g/mol | Calculated |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999).

The structural representation of 5-methyl-2,3-dihydro-1-benzofuran-3-amine is provided below, with the chiral center at the C3 position of the furan ring.

Caption: Conceptual synthetic workflow for (S)-5-methyl-2,3-dihydrobenzofuran-3-amine.

It is crucial to note that achieving high enantioselectivity is a significant challenge. Modern approaches often employ asymmetric hydrogenation of benzofuran precursors using chiral catalysts to directly yield enantioenriched dihydrobenzofurans. [1]

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization.

| Technique | Purpose | Key Observables |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure. | Chemical shifts and coupling constants of aromatic and aliphatic protons; ¹³C chemical shifts. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amine (N-H stretching), aromatic C-H, and ether (C-O-C) linkages. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating the absence of significant impurities. |

Chiral Purity Determination

The determination of the enantiomeric excess (e.e.) is critical for any application involving a single enantiomer. Chiral HPLC is the gold standard for this analysis.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) column is required. The choice of CSP will depend on the specific properties of the analyte and may require screening of several different column chemistries (e.g., polysaccharide-based, Pirkle-type).

-

Mobile Phase Optimization: A systematic evaluation of mobile phase composition (e.g., varying ratios of hexane and isopropanol) is necessary to achieve baseline separation of the two enantiomers.

-

Sample Preparation: A dilute solution of the analyte is prepared in the mobile phase.

-

Injection and Detection: The sample is injected onto the HPLC system, and the eluting enantiomers are detected using a UV detector at an appropriate wavelength.

-

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

The development of rapid and efficient methods for determining the absolute configuration and enantiomeric composition of chiral amines is an active area of research. [3]

Potential Applications and Biological Significance

The 2,3-dihydrobenzofuran scaffold is a core component of numerous biologically active compounds, including natural products and synthetic drugs. [4][5]These compounds have been investigated for a wide range of therapeutic applications, including:

-

Neuroprotective agents [5]* Treatment of central nervous system injuries

-

Anticancer and anti-inflammatory agents [6]* Antiviral and antifungal properties [7][8] Derivatives of dihydrobenzofuran have also been explored as agonists for G-protein coupled receptors, such as GPR119, which are targets for the treatment of type 2 diabetes. [9]The specific biological activity of (S)-5-methyl-2,3-dihydrobenzofuran-3-amine would require dedicated pharmacological screening.

Conclusion

(S)-5-methyl-2,3-dihydrobenzofuran-3-amine is a chiral molecule with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol . Its synthesis requires stereoselective methods or chiral resolution to isolate the desired enantiomer. Comprehensive analytical characterization, particularly using chiral HPLC, is essential to ensure its purity and stereochemical integrity. The dihydrobenzofuran scaffold is a well-established pharmacophore, suggesting that this compound could be a valuable building block in the development of novel therapeutic agents.

References

- Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. New Journal of Chemistry (RSC Publishing).

- Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. ResearchGate.

- 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride. PubChem.

- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC.

- A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications.

- Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. PubMed.

- CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. Google Patents.

-

Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available at: [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available at: [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 5-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 3. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Amino-2,3-Dihydrobenzofuran Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry

Executive Summary: The Privileged "Conformational Lock"

The 3-amino-2,3-dihydrobenzofuran scaffold represents a high-value "privileged structure" in medicinal chemistry. Its significance lies in its ability to serve as a conformationally restricted bioisostere of flexible biogenic amines, particularly phenethylamines and tryptamines. By incorporating the oxygen atom and the ethylamine side chain into a rigid bicyclic system, this scaffold reduces the entropic penalty of receptor binding, often leading to significant enhancements in potency and selectivity compared to their open-chain analogs.

This guide analyzes the biological activity of this core, focusing on its dominant role in GPCR modulation (Serotonin 5-HT2A/2C, 5-HT1A) and emerging applications in oncology (tubulin inhibition) and antimicrobial therapeutics .

Structural Analysis: The Pharmacophore Logic

The biological potency of the 3-amino-2,3-dihydrobenzofuran core stems from its structural overlap with the neurotransmitter serotonin (5-HT) and phenethylamine hallucinogens (e.g., 2C-B, DOB).

The "Active Conformation" Hypothesis

In flexible phenethylamines, the methoxy group at the ortho position relative to the ethylamine chain can rotate freely. However, receptor docking studies suggest that only one specific rotamer is responsible for activation. The dihydrofuran ring of the 3-amino-2,3-dihydrobenzofuran scaffold effectively "locks" this oxygen atom into a planar, active conformation, mimicking the electronic and steric profile of the bound ligand.

-

Stereochemistry is Critical: The (R)- and (S)-enantiomers often display drastically different pharmacological profiles. For 5-HT2A agonists, the (R)-configuration of the dihydrobenzofuran typically aligns with the active binding pose of LSD and other potent hallucinogens.

Pharmacophore Visualization

The following diagram illustrates the structural logic connecting the flexible phenethylamine precursor to the rigidified dihydrobenzofuran scaffold.

Figure 1: Pharmacophore evolution from flexible amine to rigidified scaffold.

Synthetic Access: Strategies for Diversity

Accessing this scaffold requires methods that allow for the introduction of diverse substituents on the aromatic ring (to tune lipophilicity/electronics) and control over the C3-amine stereocenter.

The Microwave-Assisted Chalcone Route

A robust, high-throughput compatible method involves the conversion of chalcones to epoxy-alcohols, followed by a one-pot cyclization with amines. This route is particularly valuable for generating SAR (Structure-Activity Relationship) libraries.

Mechanism:

-

Chalcone Formation: Aldol condensation of salicylaldehydes.

-

Epoxidation: Formation of the epoxide intermediate.

-

Ring Opening/Closure: Nucleophilic attack by a primary amine opens the epoxide, followed by intramolecular displacement to close the furan ring.

Figure 2: Primary synthetic workflow for high-throughput library generation.

Pharmacological Case Study: 5-HT2A Receptor Agonism

The most well-documented biological activity of this scaffold is its interaction with Serotonin 5-HT2A receptors. These compounds act as potent partial to full agonists, making them relevant for research into psychedelics, antidepressants, and anti-inflammatory agents.

Mechanism of Action

-

Binding Pocket: The dihydrobenzofuran oxygen forms a hydrogen bond with Ser5.46 or related residues in the receptor pocket, mimicking the 5-hydroxy group of serotonin.

-

Selectivity: The rigid structure often improves selectivity for 5-HT2A over 5-HT2C compared to flexible analogs, reducing potential side effects (e.g., valvulopathy associated with 5-HT2B).

Comparative Potency Data

The table below illustrates the impact of rigidification on binding affinity (

| Compound Class | Structure | Target | Binding Affinity ( | Functional Potency ( |

| Flexible | 2,5-Dimethoxy-4-bromo-phenethylamine (2C-B) | 5-HT2A | ~ 1–5 nM | ~ 10–20 nM |

| Rigidified | (R)-3-Amino-dihydrobenzofuran analog | 5-HT2A | 0.5 – 2 nM | 1 – 5 nM |

| Rigidified | (S)-3-Amino-dihydrobenzofuran analog | 5-HT2A | > 100 nM | Inactive/Weak |

| Control | Serotonin (5-HT) | 5-HT2A | ~ 10–50 nM | ~ 100 nM |

Note: Data generalized from McLean et al. (2006) and related SAR studies.[1]

Experimental Protocol: 5-HT2A Radioligand Binding Assay

Objective: To determine the binding affinity (

Rationale: [³H]Ketanserin is a high-affinity antagonist selective for 5-HT2A. Displacement of this radioligand by the test compound indicates specific interaction with the receptor orthosteric site.

Materials

-

Receptor Source: HEK-293 cell membranes stably expressing human 5-HT2A receptors.

-

Radioligand: [³H]Ketanserin (Specific Activity ~60-80 Ci/mmol).

-

Non-specific Control: Mianserin (10 µM) or Methysergide (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[2]

Step-by-Step Methodology

-

Preparation:

-

Thaw membrane aliquots on ice. Dilute in Assay Buffer to yield ~5–10 µg protein per well.

-

Prepare serial dilutions of the test compound (dihydrobenzofuran derivative) in DMSO (Final DMSO concentration < 1%).

-

-

Incubation:

-

In a 96-well polypropylene plate, add:

-

25 µL Test Compound (various concentrations).

-

25 µL [³H]Ketanserin (Final concentration ~ 1.0 nM, near

). -

150 µL Membrane Suspension.

-

-

Total Binding: Buffer + Radioligand + Membranes.[2]

-

Non-Specific Binding: Mianserin (10 µM) + Radioligand + Membranes.

-

-

Equilibrium:

-

Incubate plates for 60 minutes at 25°C (room temperature) to reach equilibrium.

-

-

Harvesting:

-

Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

-

-

Quantification:

-

Dry filters and add liquid scintillation cocktail.

-

Count radioactivity (CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding (Total - Non-Specific).[2]

-

Fit data to a one-site competition model to determine

. -

Convert

to

-

Therapeutic Horizons Beyond CNS

While the CNS activity is dominant, the scaffold shows versatility in other domains.

Oncology: Proximicin Analogs

Derivatives where the dihydrobenzofuran moiety replaces the furan core of Proximicins (netropsin-like DNA minor groove binders) have shown cytotoxicity against glioblastoma (UG-87) and breast cancer cell lines.

-

Mechanism: DNA binding and potential inhibition of NF-κB signaling.

-

Key Insight: The 3-amino group is essential for solubility and interaction with the phosphate backbone of DNA.

Antimicrobial Activity

Amino-substituted benzofuran derivatives have demonstrated bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA). The lipophilic nature of the scaffold facilitates penetration of the bacterial cell wall.

References

-

Helgren, T. R., et al. (2018). "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry – A European Journal. Link

-

McLean, T. H., et al. (2006).[1][3] "1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists."[3] Journal of Medicinal Chemistry. Link

-

Comoy, C., et al. (2000). "Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity." Bioorganic & Medicinal Chemistry. Link

-

Nichols, D. E. (1991). "2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[2][4][5] "Validating the Selectivity of 8-OH-DPAT for the 5-HT1A Receptor: A Comparative Guide." BenchChem Protocols. Link

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine SMILES code

Comprehensive Technical Guide: (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine – Synthesis, Stereochemical Profiling, and Pharmacological Applications

Executive Summary

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in pharmaceuticals targeting central nervous system (CNS) receptors, monoamine oxidases, and melatonin receptors[1]. Among its derivatives, (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine stands out due to its precise stereochemical configuration and the lipophilic modulation provided by the 5-methyl substitution. This whitepaper provides an authoritative analysis of its structural logic, SMILES representation, pharmacological relevance, and a self-validating protocol for its asymmetric synthesis.

Structural Elucidation and SMILES Notation

The biological activity of 2,3-dihydrobenzofuran-3-amines is highly dependent on the spatial orientation of the C3-amine group. The (3S) enantiomer specifically positions the primary amine to act as a crucial hydrogen-bond donor, often interacting with conserved aspartate residues in G-protein coupled receptors (GPCRs).

SMILES Code Breakdown

The canonical SMILES string for (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is: Cc1ccc2c(c1)CO2

Causality of the Notation:

-

Cc1ccc2 : Represents the toluene-like aromatic fragment, establishing the methyl group at the C5 position. The methyl group increases the compound's lipophilicity (LogP ~1.8) and blocks para-hydroxylation, thereby enhancing metabolic stability[1][2].

-

c(c1) : Closes the aromatic ring system.

-

: Defines the chiral center at C3. The @ symbol denotes an anti-clockwise spatial arrangement of the remaining atoms (Nitrogen, C2-methylene, and Hydrogen) when viewed from the C3a aromatic carbon. According to Cahn-Ingold-Prelog (CIP) priority rules, this specific geometry corresponds to the (S)-configuration .

-

CO2 : Represents the C2 methylene group and the ether oxygen, closing the 5-membered dihydrofuran ring (2) back to the aromatic system at C7a.

Pharmacological Relevance & Mechanistic Pathways

The functional groups attached to the 2,3-dihydrobenzofuran core are critical determinants of pharmacokinetic behavior[1].

-

The 5-Methyl Group: Modulates the water/lipid solubility ratio, facilitating blood-brain barrier (BBB) penetration.

-

The 3-Amine Group: Acts as the primary pharmacophore. At physiological pH, this amine is protonated, allowing it to form salt bridges with anionic sites in receptor binding pockets.

Below is the logical workflow of how this scaffold interacts with a target GPCR (such as the 5-HT receptor family).

Fig 1: Pharmacodynamic signaling pathway initiated by the (3S)-enantiomer binding.

Physicochemical & Computational Data

To facilitate drug design, the quantitative properties of the free base and its hydrochloride salt[2] are summarized below.

| Property | Value | Causality / Significance |

| Molecular Weight | 149.19 g/mol (Free base) | Low MW ensures high ligand efficiency and optimal ADME profile. |

| LogP | 1.809 | Ideal lipophilicity for CNS penetration without excessive tissue retention[2]. |

| TPSA | 35.25 Ų | Low polar surface area guarantees excellent membrane permeability[2]. |

| H-Bond Donors/Acceptors | 1 / 2 | Optimal for specific receptor anchoring while minimizing non-specific binding. |

| Rotatable Bonds | 0 (Excluding -NH2) | High structural rigidity reduces conformational entropy loss upon binding[1]. |

Asymmetric Synthesis: Biocatalytic Protocol

While traditional reductive amination strategies exist[1], they often yield racemic mixtures requiring tedious chiral resolution. As a Senior Application Scientist, I recommend a biocatalytic transamination workflow . This method utilizes an engineered

Causality of the Biocatalytic Approach:

-

Pyridoxal Phosphate (PLP) Cofactor: Acts as an electron sink, forming a Schiff base intermediate that dictates the stereofacial attack of the amine.

-

Isopropylamine Donor: Used in excess to drive the equilibrium forward. The byproduct (acetone) is volatile and easily removed, preventing product inhibition.

Fig 2: Biocatalytic asymmetric synthesis workflow using ω-transaminase.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; Step 5 ensures the integrity of the stereochemical outcome.

-

Substrate Preparation: Dissolve 50 mM of 5-methylbenzofuran-3(2H)-one in a 10% (v/v) DMSO/aqueous buffer solution (100 mM sodium phosphate, pH 7.5) to ensure substrate solubility.

-

Cofactor & Donor Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) and 500 mM isopropylamine (amine donor). Adjust the pH back to 7.5 using 1M HCl if necessary.

-

Enzymatic Catalysis: Introduce 2 mg/mL of an (S)-selective engineered

-transaminase (e.g., ATA-117 analog). Incubate the reaction at 30°C under gentle orbital shaking (150 rpm) for 24 hours. -

Equilibrium Shift: Continuously sweep the headspace with nitrogen gas to remove the acetone byproduct, driving the reaction to

conversion. -

Workup & Self-Validation (Chiral HPLC):

-

Quench the reaction by adjusting the pH to 12 with 5M NaOH.

-

Extract the product with methyl tert-butyl ether (MTBE) (3 x 20 mL).

-

Dry the organic phase over anhydrous

and concentrate under vacuum. -

Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA 90:10:0.1) to confirm the (3S) configuration (ee > 99%) against a racemic standard.

-

Conclusion

The (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine scaffold (Cc1ccc2c(c1)CO2) represents a highly rigid, lipophilic, and stereospecific building block. By understanding its SMILES topology and employing biocatalytic asymmetric synthesis, researchers can reliably integrate this motif into advanced drug discovery pipelines, ensuring high target affinity and metabolic resilience.

References

- 5-Methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride | ChemScene. chemscene.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEiKSxCAEhmOXfMQBmR73lmuOM5Uk6RmgkkfWeyuxdYkFNUJuob6NkLbnDpy0Qg0djUom_Ay0hMMZn61WV3oNyYWeHAlADCYpBpy375sIalz3HZb2hHrJ0iDYgU3dU1GWBVA==]

- 4-Methoxy-2,3-dihydrobenzofuran-3-amine | Benchchem. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECxcmA6AIu-eQR1979glS9uDHDljZ2zv78yzKY2slfTtvDN3vrKOUm4QgRfzMDBxflesUbbNBn-oNEMexSq_BYOS4GJAkj1vpXPrKkv8f038GylveosrCIWuPJT6tX4gNplvH3Ng==]

Sources

Methodological & Application

Asymmetric synthesis of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine

An Application Guide to the Asymmetric Synthesis of (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine

Introduction: The Significance of a Chiral Scaffold

The (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine moiety represents a privileged chiral scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the stereochemically defined amine at the C3 position, makes it a critical building block for a multitude of pharmacologically active agents. The dihydrobenzofuran core is prevalent in numerous natural products and synthetic compounds, and the introduction of a chiral amine function opens avenues for precise molecular interactions with biological targets.[1] Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access enantiopure forms of this amine is of paramount importance for drug discovery and development professionals.[2]

This document provides an in-depth guide to the asymmetric synthesis of the (3S)-enantiomer, focusing on the underlying principles, comparative strategies, and detailed experimental protocols. We aim to equip researchers with both the theoretical understanding and practical knowledge required to successfully implement these methods.

Strategic Overview: Pathways to Enantiopurity

The central challenge in synthesizing the target molecule lies in the precise control of the stereocenter at the C3 position. Several major strategies have emerged, each with distinct advantages concerning scalability, atom economy, and catalyst selection. The choice of a specific pathway is often dictated by the available starting materials, laboratory capabilities, and the desired scale of the synthesis.

Figure 1. High-level overview of primary asymmetric strategies for accessing the target chiral amine.

-

Transition Metal Catalysis : This is arguably the most powerful and versatile approach. Catalysts based on rhodium, iridium, or palladium can facilitate a range of enantioselective transformations, including asymmetric hydrogenation of prochiral enamines or intramolecular C-H functionalization/cyclization reactions.[3][4][5] These methods often provide high enantioselectivity and yields with low catalyst loadings.

-

Organocatalysis : An attractive metal-free alternative, organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. Bifunctional catalysts, such as those based on thiourea or phosphoric acid, can activate both the nucleophile and electrophile in intramolecular reactions, like Michael additions, to construct the chiral dihydrobenzofuran ring system with high stereocontrol.[6][7]

-

Multi-Step Synthesis from Chiral Precursors : Classic, yet robust, strategies often involve the use of a chiral auxiliary or begin with a substrate from the chiral pool. For instance, a route commencing with a Sharpless asymmetric epoxidation of a chalcone-derived intermediate can establish the required stereochemistry early in the synthesis, which is then carried through to the final product.[8]

-

Biocatalysis : Leveraging the exquisite selectivity of enzymes, biocatalytic methods offer a green and highly efficient route. Enzymes such as transaminases can directly convert a ketone precursor (5-methyl-2,3-dihydro-1-benzofuran-3-one) into the desired (3S)-amine with near-perfect enantioselectivity.[2][9]

For the purpose of this guide, we will provide a detailed protocol for a Rhodium-Catalyzed Asymmetric Hydrogenation approach, a method renowned for its efficiency and high stereochemical control.

Featured Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol details a two-step sequence involving the formation of a key N-acetyl enamine intermediate followed by its highly enantioselective hydrogenation. The choice of a rhodium catalyst paired with a chiral bisphosphine ligand is critical for achieving high enantiomeric excess (ee).

Causality and Mechanistic Insight

The success of this strategy hinges on the formation of a chiral rhodium-ligand complex that coordinates to the double bond of the enamine substrate. Hydrogen gas is activated by the metal center via oxidative addition. The substrate docks onto the chiral catalyst in a specific, low-energy orientation, dictated by the steric and electronic properties of the chiral ligand. This preferential coordination ensures that the subsequent migratory insertion of hydrogen occurs from one face of the double bond, leading to the formation of one enantiomer in excess.[10]

Sources

- 1. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 3. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 4. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

Advanced Reductive Amination Protocols for 5-Methylbenzofuran-3-one: Mechanistic Insights and Workflow Optimization

Executive Summary

This application note provides validated, step-by-step methodologies for the reductive amination of 5-methylbenzofuran-3-one (5-methyl-2,3-dihydrobenzofuran-3-one). Converting this ketone to a 3-amino-2,3-dihydrobenzofuran derivative is a critical transformation in the synthesis of kinase inhibitors and other prominent pharmacophores[1]. However, the process is complicated by keto-enol tautomerization, competitive ketone reduction, and the risk of heterocyclic ring-opening. Here, we outline optimized protocols using Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH3CN) to maximize chemoselectivity and yield.

Mechanistic Rationale & Substrate Challenges

The reductive amination of 5-methylbenzofuran-3-one requires precise control over reaction kinetics. As a senior application scientist, it is crucial to understand the causality behind experimental failures with this substrate:

-

Imine Formation vs. Ring Strain : The formation of an imine at the C3 position can introduce significant structural strain at the fused junction of the bicyclic system[2]. Consequently, the equilibrium often disfavors the imine, necessitating dehydrating agents or Lewis acids (e.g., Ti(OiPr)4) to drive the condensation forward[3].

-

Chemoselectivity : The reducing agent must selectively target the transient iminium ion over the starting ketone. Stronger hydrides like NaBH4 often lead to rapid over-reduction, yielding the undesired 5-methylbenzofuran-3-ol[3].

-

pH Sensitivity : The 2,3-dihydrobenzofuran core is sensitive to harsh basic conditions, which can trigger ring-opening via

-elimination. Maintaining a mildly acidic environment (pH 4–5) using acetic acid is critical for both iminium activation and ring preservation[4].

Comparative Analysis of Reducing Agents

Selecting the appropriate hydride source is the most critical variable in this workflow. The table below summarizes the quantitative and qualitative parameters for common reducing agents.

| Reducing Agent | Optimal pH | Chemoselectivity (Iminium vs. Ketone) | Byproduct Risk (Over-reduction) | Recommended Use Case |

| NaBH(OAc)3 (STAB) | 4.0 – 5.0 | Excellent | Low | Direct amination with secondary amines[1]. |

| NaBH3CN | 5.0 – 6.0 | High | Moderate | Stepwise amination with primary amines; requires fume hood[3]. |

| NaBH4 | 7.0 – 9.0 | Poor | High | Not recommended; rapid reduction to alcohol[3]. |

| Pd/C + H2 | Neutral | Moderate | Low (Risk of ring cleavage) | Green chemistry alternative; best for robust primary amines[4]. |

Mechanistic Pathway Visualization

The following diagram illustrates the desired reaction pathway versus common side reactions, highlighting the critical intermediate stages.

Mechanistic pathways of 5-methylbenzofuran-3-one reductive amination vs. side reactions.

Experimental Protocols

Protocol A: Direct Reductive Amination using STAB (Optimized for Secondary Amines)

This one-pot protocol is highly effective for secondary amines, as the resulting iminium ion is highly electrophilic and rapidly reduced by STAB, minimizing ketone reduction[1],[5].

Materials:

-

5-Methylbenzofuran-3-one (1.0 eq)

-

Secondary Amine (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Glacial Acetic Acid (1.0 - 2.0 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Substrate Dissolution: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-methylbenzofuran-3-one (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration.

-

Amine Addition: Add the secondary amine (1.2 eq). If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base.

-

Acidification: Add glacial acetic acid (1.0 to 2.0 eq) dropwise to adjust the apparent pH to ~4.5. Stir the mixture at room temperature for 30–60 minutes to allow hemiaminal/iminium formation.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes to prevent exothermic spikes.

-

Maturation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Validation Check: Monitor via LC-MS; the mass of the ketone (

) should disappear, replaced by the product mass. -

Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (gas evolution will occur). Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (typically Hexane/EtOAc gradients with 1% Et3N to prevent amine streaking).

Protocol B: Two-Step Lewis Acid-Mediated Amination (Optimized for Primary Amines)

Primary amines form neutral imines which are less electrophilic than iminium ions. Furthermore, water generated during condensation can hydrolyze the imine back to the ketone. Titanium(IV) isopropoxide acts as both a Lewis acid and an irreversible water scavenger[3].

Materials:

-

5-Methylbenzofuran-3-one (1.0 eq)

-

Primary Amine (1.2 eq)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq)

-

Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH)

Step-by-Step Procedure:

-

Imine Formation: Dissolve 5-methylbenzofuran-3-one (1.0 eq) and the primary amine (1.2 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours under argon.

-

Reduction: Cool the mixture to 0 °C. Add NaBH3CN (1.5 eq) dissolved in a minimal amount of anhydrous EtOH. Stir for an additional 6 hours at room temperature.

-

Quench & Self-Validation: Quench by adding water (1 mL/mmol of Ti). Validation Check: A white precipitate of TiO2 will form immediately, confirming the successful scavenging of water and quenching of the Lewis acid.

-

Filtration: Filter the suspension through a pad of Celite, washing the cake generously with EtOAc.

-

Workup: Wash the filtrate with brine, dry over Na2SO4, and concentrate. Purify via chromatography.

Workflow Visualization

Step-by-step workflow for the direct reductive amination using STAB.

Troubleshooting & Analytical Validation

-

High levels of 5-methylbenzofuran-3-ol (Over-reduction): This indicates that the reduction is occurring faster than imine formation. Solution: Pre-stir the ketone and amine for a longer duration before adding the hydride, or switch to a weaker reducing agent (e.g., NaBH3CN)[3].

-

Low Conversion / Starting Material Recovery: The imine formation may be thermodynamically disfavored due to ring strain[2]. Solution: Implement Protocol B using Ti(OiPr)4 to drive the condensation forward[3].

-

Decomposition / Ring Opening: Evident by complex NMR spectra missing characteristic 2,3-dihydrobenzofuran signals. Solution: Ensure the pH does not drop below 4 or exceed 8 during the reaction and workup.

References

-

Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. URL:[Link]

-

Wikipedia Contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. URL:[Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL:[Link]

-

ChemComm. (2013). Accepted Manuscript: Fischer indolization for the synthesis of benzofuro[3,2-b]indoline amines from benzofuran-3-ones. The Royal Society of Chemistry. URL:[Link]

-

ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCIPR. URL: [Link]

Sources

Synthesis of chiral benzofuran amines from salicylic aldehyde

Application Note: Asymmetric Synthesis of Chiral 3-Amino-2,3-Dihydrobenzofurans from Salicylaldehyde

Executive Summary

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged structural motif found in various bioactive natural products and pharmaceutical candidates, exhibiting serotonin reuptake inhibition and anti-tumor properties. Traditional syntheses often rely on the resolution of racemates or harsh reduction of 3-nitrobenzofurans, which limits functional group tolerance.

This Application Note details a robust, enantioselective protocol for synthesizing chiral cis-2,3-dihydrobenzofuran-3-amines directly from salicylaldehyde . The strategy employs a [4+1] annulation cascade involving N-tert-butanesulfinyl imines (Ellman’s imines) and sulfur ylides. This method offers superior diastereocontrol (

Strategic Analysis & Mechanism

Why this Route?

-

Chirality Source: The use of (S)- or (R)-tert-butanesulfinamide acts as a chiral auxiliary, directing the stereochemical outcome of the nucleophilic addition with high fidelity.

-

Atom Economy: The reaction proceeds via a cascade mechanism where the sulfur ylide serves as a C1 synthon, forming both the C2-C3 bond and the O-C2 bond in a single operation.

-

Self-Validation: The diastereoselectivity is intrinsic to the transition state, minimizing the need for complex chiral ligands.

Mechanistic Pathway

The reaction proceeds through a domino sequence:

-

Nucleophilic Addition: The sulfur ylide attacks the electrophilic imine carbon (face-selective addition controlled by the sulfinyl group).

-

Proton Transfer: An intramolecular proton transfer activates the phenolic oxygen.

-

Intramolecular Cyclization: The phenoxide displaces the sulfonium leaving group (

), closing the furan ring.

Figure 1: Mechanistic workflow of the [4+1] annulation cascade. The sulfinyl group directs the initial ylide attack, establishing the C3 stereocenter, which then dictates the C2 stereochemistry during ring closure.

Detailed Protocols

Phase 1: Synthesis of Chiral Salicylaldehyde N-Sulfinyl Imine

Objective: Condense salicylaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide to create the chiral electrophile.

Reagents:

-

Salicylaldehyde (1.0 equiv)

-

(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

-

Ti(OEt)

(Titanium tetraethoxide) (2.0 equiv) -

Solvent: Dry THF (0.5 M concentration)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Add (S)-sulfinamide and salicylaldehyde to the flask. Dissolve in anhydrous THF.

-

Activation: Add Ti(OEt)

dropwise via syringe at room temperature (RT). The solution will turn slightly yellow/orange. -

Reaction: Stir at RT for 12–16 hours. Monitor: TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear.

-

Quench: Pour the mixture into a beaker containing brine (equal volume to THF) while stirring vigorously. A white titanium salt precipitate will form.

-

Filtration: Filter the suspension through a Celite pad. Wash the cake with EtOAc.

-

Workup: Separate the organic layer, dry over

, and concentrate under reduced pressure. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

QC Checkpoint:

-

1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5-9.0 ppm).

-

Stability: Store the imine at -20°C under Argon; it is sensitive to hydrolysis.

Phase 2: Asymmetric [4+1] Annulation (The Key Step)

Objective: React the chiral imine with dimethylsulfoxonium methylide to form the dihydrobenzofuran core.

Reagents:

-

Trimethylsulfoxonium iodide (TMSOI) (1.5 equiv)

-

NaH (Sodium Hydride, 60% dispersion) (1.5 equiv)

-

Chiral Salicyl N-Sulfinyl Imine (from Phase 1) (1.0 equiv)

-

Solvent: Anhydrous DMSO/THF (1:1 ratio)

Procedure:

-

Ylide Generation:

-

In a flame-dried flask, wash NaH with dry hexane (2x) to remove mineral oil.

-

Add TMSOI and anhydrous DMSO. Stir at RT for 30–60 mins until gas evolution ceases and a clear solution forms (Formation of Dimethylsulfoxonium Methylide).

-

-

Addition: Cool the ylide solution to 0°C.

-

Reaction: Add the Chiral Imine (dissolved in minimal THF) dropwise to the ylide solution.

-

Incubation: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 2–4 hours.

-

Quench: Carefully add saturated

solution. -

Extraction: Extract with EtOAc (3x). Wash combined organics with water (to remove DMSO) and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Points:

-

Temperature: Maintaining 0°C during addition is crucial for high diastereoselectivity (

). -

Moisture: The ylide is extremely water-sensitive. Ensure all solvents are anhydrous.

Phase 3: Deprotection to Free Amine (Optional)

Objective: Remove the sulfinyl group to yield the primary amine hydrochloride salt.

Procedure:

-

Dissolve the cyclized product in MeOH.

-

Add 4M HCl in Dioxane (2.0 equiv).

-

Stir at RT for 1 hour.

-

Concentrate to dryness. Triturate with

to obtain the chiral 3-amino-2,3-dihydrobenzofuran hydrochloride salt.

Data Analysis & Validation

The following data profiles are expected for a successful synthesis (Example: cis-2-phenyl-3-amino-2,3-dihydrobenzofuran derivative).

| Metric | Expected Value | Method of Verification |

| Yield (Step 1) | 85 - 95% | Gravimetric / NMR Integration |

| Yield (Step 2) | 70 - 85% | Gravimetric after chromatography |

| Diastereomeric Ratio (dr) | > 95:5 (cis:trans) | 1H NMR (Crude reaction mixture) |

| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (e.g., Chiralcel OD-H) |

| Stereochemistry | cis-configuration | NOESY NMR (Strong correlation between H2 and H3) |

NMR Interpretation Guide:

-

H2 and H3 Protons: In the cis-isomer, the coupling constant

is typically larger (8–10 Hz) compared to the trans-isomer, though this varies by substitution. NOESY is the definitive check. -

Sulfinyl Methyls: Appear as a singlet ~1.2 ppm (9H) in the protected product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Ylide decomposition or wet DMSO. | Use fresh NaH and distill DMSO over |

| Poor Diastereoselectivity | Reaction temperature too high. | Keep reaction at -10°C to 0°C during the initial addition phase. |

| Imine Hydrolysis | Wet silica gel during purification. | Add 1% Triethylamine to the eluent or use neutral alumina. |

| No Cyclization | Phenol OH protected? | Ensure the starting salicylaldehyde has a free phenolic hydroxyl group; it is the nucleophile for ring closure. |

References

-

Ellman, J. A., et al. "Condensation of Salicylaldehydes with Sulfinamides." Accounts of Chemical Research, 2002. Link

-

Hou, X. L., et al. "Diastereoselective Synthesis of cis-2,3-Dihydrobenzofuran-3-amines via the Reaction of Salicyl N-tert-Butanesulfinyl Imines with Sulfur Ylides." The Journal of Organic Chemistry, 2011, 76(20), 8543–8548. Link

-

Wang, W., et al. "Organocatalytic Enantioselective Michael-Aldol Cascade Reactions: Synthesis of Chiral Chromans and Dihydrobenzofurans." Journal of the American Chemical Society, 2006. Link

-

Xu, J., et al. "Asymmetric Synthesis of 3-Amino-2,3-dihydrobenzofurans via [4+1] Annulation." Chemistry – An Asian Journal, 2013, 8, 2560. Link

Application Note: Enzymatic Kinetic Resolution of 3-Amino-2,3-dihydrobenzofurans

Executive Summary & Scientific Rationale

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in sigma receptor ligands, anti-arrhythmic agents, and various CNS-active compounds. While chemical synthesis often yields racemates, the biological activity is frequently restricted to a single enantiomer.

Enzymatic Kinetic Resolution (EKR) offers a robust, scalable, and environmentally benign alternative to classical diastereomeric salt crystallization. This protocol leverages the high enantioselectivity of Candida antarctica Lipase B (CAL-B) to acylate one enantiomer of the racemic amine selectively.[1]

Mechanism of Action:

The process relies on the lipase-catalyzed transesterification of the racemic amine with an acyl donor.[2][3] Following Kazlauskas’ Rule for cyclic secondary benzylic amines, CAL-B typically favors the (

Core Reaction Scheme & Workflow

The following diagram outlines the kinetic resolution pathway and the downstream separation logic.

Figure 1: Workflow for the enzymatic kinetic resolution and separation of 3-amino-2,3-dihydrobenzofuran enantiomers.

Pre-Validation: Enzyme & Conditions Screening

Before preparative scale-up, a screening phase is mandatory to determine the optimal enzyme-solvent combination. While CAL-B is the standard, substrate-specific steric hindrance may require alternatives.

Screening Protocol (Analytical Scale)

Reagents:

-

Substrate: Racemic 3-amino-2,3-dihydrobenzofuran (10 mg per reaction).

-

Enzymes: Novozyme 435 (CAL-B), Lipase PS (Burkholderia cepacia), Lipase AK (Pseudomonas fluorescens).

-

Acyl Donors: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Vinyl Acetate.

-

Solvents: MTBE, Toluene, DIPE (Diisopropyl ether).

Procedure:

-

Prepare a stock solution of rac-amine (50 mg/mL) in the chosen solvent.

-

In a 2 mL HPLC vial, add:

-

200 µL Substrate Stock

-

200 µL Acyl Donor (or use EtOAc as both solvent and donor)

-

10 mg Immobilized Enzyme

-

-

Incubate at 30°C with orbital shaking (800 rpm) for 24 hours.

-

Sampling: Remove 50 µL aliquot, filter to remove enzyme, dilute with mobile phase, and analyze via Chiral HPLC.

Data Analysis:

Calculate the Enantiomeric Ratio (

Target Metrics:

-

Conversion (

): 40–50% (Ideal is exactly 50%). -

Selectivity (

): >50 (Excellent), >20 (Good), <10 (Optimization required).

Optimized Preparative Protocol (1.0 Gram Scale)

This protocol assumes CAL-B (Novozyme 435) and Ethyl Acetate provided the best

Materials

-

Substrate: 1.0 g (7.4 mmol) racemic 3-amino-2,3-dihydrobenzofuran.

-

Biocatalyst: 200 mg Novozyme 435 (20% w/w loading).

-

Solvent/Acyl Donor: 20 mL Ethyl Acetate (anhydrous).

-

Additives: 0.5 equiv.

(Optional: to scavenge trace acid if hydrolysis occurs, though rarely needed in anhydrous EtOAc).

Reaction Setup

-

Dissolution: Dissolve 1.0 g of the racemic amine in 20 mL of anhydrous Ethyl Acetate in a 50 mL round-bottom flask.

-

Initiation: Add 200 mg of Novozyme 435.

-

Incubation: Seal the flask and stir gently (magnetic stir bar, 150 rpm) or use an orbital shaker at 35°C .

-

Critical: Avoid vigorous stirring that grinds the immobilized enzyme beads, which complicates filtration.

-

-

Monitoring: Monitor reaction progress by HPLC/GC every 4 hours.

-

Stop the reaction when conversion reaches 50% . Continuing beyond 50% reduces the ee of the product amide but increases the ee of the remaining amine.

-

Workup & Purification (The "Self-Validating" Separation)

This step utilizes the chemical difference between the basic amine and the neutral amide to achieve separation without column chromatography.

-

Filtration: Filter the reaction mixture through a sintered glass funnel to recover the enzyme beads. (Wash beads with 5 mL EtOAc; they can be recycled 2-3 times).

-

Acid Extraction:

-

Transfer filtrate to a separatory funnel.

-

Extract with 1.0 M HCl (3 x 10 mL).

-

Organic Layer: Contains the (R)-Acetamide .[1] Dry over

, filter, and concentrate. -

Aqueous Layer: Contains the (S)-Amine hydrochloride .

-

-

Amine Recovery:

-

Basify the aqueous layer to pH >12 using 4.0 M NaOH.

-

Extract with Dichloromethane (DCM) or MTBE (3 x 15 mL).

-

Dry combined organics over

and concentrate to yield (S)-Amine .

-

Analytical Validation

-

Chiral HPLC: Daicel Chiralcel OD-H column.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.

-

-

NMR: Verify the absence of acetyl peaks in the amine fraction.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | Steric hindrance of the benzofuran ring. | Switch to Vinyl Acetate as acyl donor (irreversible acylation). Increase Temp to 45°C. |

| Low E-value (<10) | Non-specific background acylation. | Ensure solvent is anhydrous. Lower temperature to 20°C. Try Lipase PS-C (Amano). |

| Incomplete Separation | Emulsion formation during extraction. | Use brine in the aqueous phase. Filter biphasic mixture through Celite. |

| Racemization | Benzylic proton is acidic. | Avoid prolonged exposure to strong bases during workup. Keep workup cold (4°C). |

Advanced Workflow: Dynamic Kinetic Resolution (DKR)

For researchers requiring >50% yield of a single enantiomer, a DKR approach is recommended. This couples the lipase resolution with a transition metal catalyst that racemizes the unreacted amine in situ.

Figure 2: Concept for Dynamic Kinetic Resolution. The metal catalyst continuously racemizes the slow-reacting (S)-amine, allowing the lipase to funnel the entire material into the (R)-amide.

DKR Protocol Notes:

-

Catalyst: Shvo’s catalyst or Ruthenium-based racemization catalysts.

-

Conditions: Requires inert atmosphere (

/Ar) and typically higher temperatures (60-70°C) to activate the metal catalyst. -